molecular formula C19H17ClN2O5 B2574232 2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide CAS No. 1904185-95-0

2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide

Cat. No.: B2574232
CAS No.: 1904185-95-0
M. Wt: 388.8
InChI Key: FZDSAUUNLWRPER-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenoxy group attached to an acetamide backbone, which is further linked to a phenylethyl moiety bearing a 2,4-dioxo-1,3-oxazolidin-3-yl substituent.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5/c20-14-6-8-15(9-7-14)26-11-17(23)21-16(13-4-2-1-3-5-13)10-22-18(24)12-27-19(22)25/h1-9,16H,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDSAUUNLWRPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Group: This step involves the reaction of 4-chlorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form the chlorophenoxyacetic acid.

    Formation of the Oxazolidinone Ring: The oxazolidinone ring is synthesized by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the chlorophenoxyacetic acid with the oxazolidinone derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxazolidinone rings.

    Reduction: Reduction reactions can target the carbonyl groups in the oxazolidinone ring.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones and carboxylic acids.

    Reduction: Alcohols and amines are typical products.

    Substitution: Substituted phenoxy derivatives are formed.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Quinazolinone-Based Analogs

  • Compound 7b (2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide) (): Structure: Shares the 4-chlorophenoxy-acetamide moiety but replaces the oxazolidinone-phenylethyl group with a quinazolinone ring. Activity: Exhibits antitumor properties (IC₅₀ values in µM range against cancer cell lines). Physical Properties: Higher melting point (262°C) compared to the target compound, suggesting enhanced crystallinity .

Cephalosporin Derivatives

  • Compound 18d (): Structure: Contains a 4-chlorophenoxy-acetamide linked to a cephalosporin core with a methyl-oxadiazole substituent. Synthesis Yield: 30%, highlighting moderate synthetic feasibility .

Thiazolidinone Derivatives

  • Compound AJ5d (): Structure: Features a thioether-linked quinazolinone instead of an oxazolidinone. Activity: Antimicrobial (broad-spectrum against S. aureus and E.
  • Compounds 4a–e (): Structure: 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide. Activity: Antifungal and antibacterial, with MIC values ranging from 8–64 µg/mL. The thiazolidinone ring may improve lipophilicity compared to oxazolidinones .

ATF4 Inhibitors

  • Compound in : Structure: Contains a 4-chlorophenoxy-acetamide linked to an ethynazetidine ring.

Comparative Data Table

Compound Class Key Structural Features Biological Activity Melting Point/Stability Synthesis Yield Reference
Target Compound Oxazolidinone-phenylethyl Enzyme inhibition (hypothesized) Pending data Pending data
Quinazolinone (7b) Quinazolinone ring Antitumor (IC₅₀: 1–10 µM) 262°C 45–60%
Cephalosporin (18d) Cephalosporin core + oxadiazole Antitubercular Not reported 30%
Thiazolidinone (AJ5d) Thioether + quinazolinone Antimicrobial (MIC: 8–64 µg/mL) 61% yield (solid) 61%
ATF4 Inhibitor () Ethynazetidine ring Anticancer (ATF4 inhibition) Not reported Pending data

Key Research Findings

Structural Impact on Activity: The oxazolidinone ring in the target compound may enhance metabolic stability compared to thiazolidinones, which are more prone to oxidation . Quinazolinone derivatives (e.g., 7b) exhibit stronger antitumor activity, likely due to intercalation with DNA or kinase inhibition .

Synthetic Challenges :

  • Low yields (e.g., 14% for compound 27 in ) in analogs with bulky substituents highlight steric hindrance issues during synthesis .

Therapeutic Potential: Oxazolidinone-containing compounds are understudied in oncology but show promise in antimicrobial contexts (e.g., cephalosporin 18d) .

Biological Activity

2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide is a complex organic compound with the molecular formula C19H17ClN2O5 and a molecular weight of approximately 388.8 g/mol. This compound features a unique combination of functional groups, including a chlorophenoxy group and an oxazolidinone moiety, which may confer distinct biological activities. Understanding its biological activity is crucial for potential therapeutic applications.

The compound appears as a white solid with a melting point between 169 to 171 °C and is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and methanol. Its structural characteristics suggest potential interactions with various biological targets, making it an interesting subject for pharmacological research.

Research indicates that this compound may interact with specific biological pathways. Interaction studies utilizing high-performance liquid chromatography (HPLC) and fluorescence spectroscopy have shown that the compound has potential binding affinity towards certain receptors or enzymes involved in disease processes.

Biological Activity Studies

Current literature highlights several areas of biological activity for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties. Its structural similarity to known antibiotic agents hints at potential effectiveness against bacterial strains.
  • Anticancer Properties : The presence of the oxazolidinone moiety suggests possible anticancer activity. Compounds with similar structures have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Given its phenylethyl component, there is speculation about its neuroprotective potential. Phenylethylamine derivatives have been studied for their ability to modulate neurotransmitter systems.

Data Table: Comparison of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter release

Case Studies

Several case studies have explored the biological effects of compounds structurally related to this compound:

  • A study demonstrated that oxazolidinone derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties due to its structural components .
  • Another investigation into phenylethylamine derivatives indicated their potential in enhancing cognitive functions and providing neuroprotection in animal models .

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